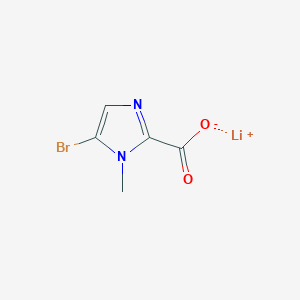
lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate is a chemical compound with the CAS Number: 2228261-36-5 . It has a molecular weight of 210.94 . The IUPAC name for this compound is lithium 5-bromo-1-methyl-1H-imidazole-2-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H5BrN2O2.Li/c1-8-3(6)2-7-4(8)5(9)10;/h2H,1H3,(H,9,10);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Scientific Research Applications
High Voltage Battery Systems
Ionic liquids, including those with lithium ions, have been evaluated for use in high-voltage rechargeable Li batteries. These liquids demonstrate wide electrochemical windows and compatibility with lithium metal anodes, essential for developing 5 V battery systems with enhanced performance and safety (Borgel, Markevich, Aurbach, Semrau, & Schmidt, 2009).
Thermal Dynamics in Ionic Liquid Mixtures
Research into the dynamics of ionic liquid and Li+ salt mixtures has revealed insights into the solvation and translational dynamics of these compounds. These studies are crucial for understanding the interactions and performance of lithium salts in various applications, including energy storage and conversion technologies (Nanda, 2016).
Room Temperature Molten Salts
The use of room temperature molten salts as electrolytes in lithium batteries has been investigated, highlighting the thermal stability, viscosity, and electrochemical properties of these salts. This research contributes to the development of safer and more efficient lithium batteries (Garcia et al., 2004).
Lithium Ion Solvation
Studies on lithium ion solvation in room-temperature ionic liquids have provided detailed insights into the solvation structure of lithium ions. These findings are critical for optimizing electrolytes in lithium batteries and other applications requiring efficient ion transport (Umebayashi et al., 2007).
Electrochemical and Cytotoxicity Studies
Electrochemical and thermal stabilities of various ionic liquids have been synthesized and evaluated, with findings contributing to the development of lithium battery electrolytes that offer high performance and safety (Madria et al., 2013).
Functionalized Ionic Liquids
Research on functionalized imidazolium ionic liquids has explored their basic properties and compatibility with lithium electrodes. These studies offer insights into developing efficient and stable electrolytes for lithium batteries (Egashira et al., 2007).
Future Directions
Mechanism of Action
Target of Action
Imidazoles, a key component of this compound, are known to be utilized in a diverse range of applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazoles, in general, are known to interact with various targets depending on their substitution patterns and the functional groups present .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of biochemical processes due to their versatile nature .
Properties
IUPAC Name |
lithium;5-bromo-1-methylimidazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2.Li/c1-8-3(6)2-7-4(8)5(9)10;/h2H,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYUUFHDAARSGR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C(=CN=C1C(=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrLiN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2228261-36-5 |
Source


|
| Record name | lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2907913.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2907915.png)
![5-(4-isopropylphenyl)-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2907916.png)

![N-(2,3-dimethylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2907921.png)





![N-Ethyl-N-[2-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2907930.png)
![3-Nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2907933.png)
